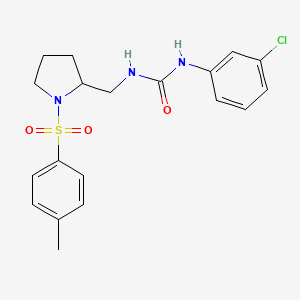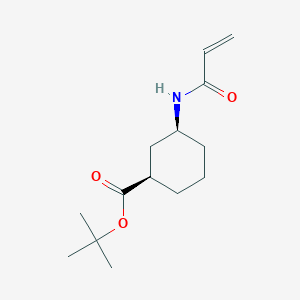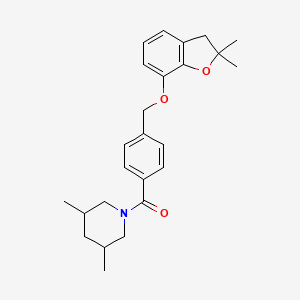![molecular formula C14H13ClN4O B2943391 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 1286721-93-4](/img/structure/B2943391.png)
2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a chemical compound with the molecular formula C14H13ClN4O and a molecular weight of 288.74 g/mol.
Métodos De Preparación
The synthesis of 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves several steps, typically starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways . The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or activating a receptor in a signaling pathway .
Comparación Con Compuestos Similares
2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have applications in medicinal chemistry.
Imidazo[1,2-b]pyridines: These compounds also share a similar core structure and are used in material science and drug development.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-20-14-6-5-13-17-12(8-19(13)18-14)9-3-4-10(15)11(16)7-9/h3-8H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYCNPZCAVITJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)
![[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine](/img/structure/B2943315.png)
![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)
![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)



![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)
![methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate](/img/structure/B2943327.png)
![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
